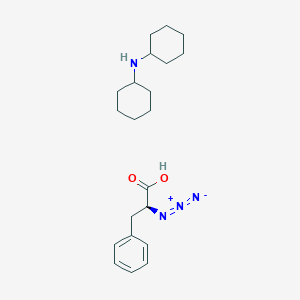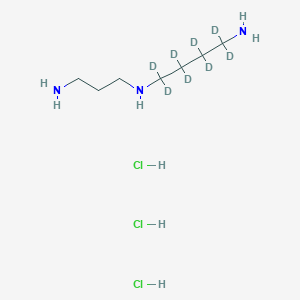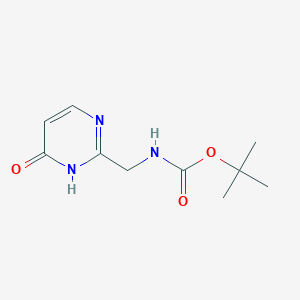
3-溴-2,5-二氯-6-甲基吡啶
描述
科学研究应用
催化和化学反应
- 3-溴-2,5-二氯-6-甲基吡啶已被用于选择性胺化反应,由钯-xantphos复合物促进。这个过程导致产生高产率和化学选择性的化合物,如5-氨基-2-氯吡啶 (Ji, Li, & Bunnelle, 2003)。
复合物的合成
- 它作为合成复杂化合物的前体。例如,使用3-溴-5-氯水杨醛和4-甲基吡啶-2-胺合成了席夫碱化合物,表明它在创造结构多样的分子中的实用性 (Wang, Nong, Sht, & Qi, 2008)。
电催化应用
- 在电催化领域,3-溴-2,5-二氯-6-甲基吡啶衍生物已被用于与CO2一起对化合物如2-氨基-5-溴吡啶进行电催化羧化反应。这展示了它在环境友好化学转化中的作用 (Feng, Huang, Liu, & Wang, 2010)。
化学合成和配体制备
- 这种化合物也在配体和中间体的制备中起着重要作用,用于进一步的化学合成。例如,一个密切相关的衍生物3-溴-2-氯-4-甲氧基吡啶已被用作2,3-吡啶前体在区域选择性反应中 (Walters, Carter, & Banerjee, 1992)。
药物中间体合成
- 此外,它是药物合成中的重要中间体。例如,可以从类似化合物合成的2-氨基-6-溴吡啶衍生物在制药行业中具有价值 (Xu Liang, 2010)。
安全和危害
作用机制
Target of Action
The primary target of 3-Bromo-2,5-dichloro-6-methylpyridine is the respiratory system . .
Mode of Action
It is known that bromopyridine derivatives can participate inSuzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . This suggests that 3-Bromo-2,5-dichloro-6-methylpyridine may interact with its targets via a similar mechanism.
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions, it may be involved in pathways related tocarbon–carbon bond formation .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its absorption and distribution within the body.
Result of Action
Given its potential role in suzuki–miyaura cross-coupling reactions, it may contribute to the formation of new carbon–carbon bonds within the body .
生化分析
Biochemical Properties
3-Bromo-2,5-dichloro-6-methylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways.
Cellular Effects
The effects of 3-Bromo-2,5-dichloro-6-methylpyridine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . Additionally, it can affect gene expression by modulating transcription factors and other regulatory proteins. The impact on cellular metabolism includes changes in the levels of key metabolites and alterations in metabolic flux.
Molecular Mechanism
At the molecular level, 3-Bromo-2,5-dichloro-6-methylpyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For example, its interaction with cytochrome P450 can result in the inhibition of this enzyme, affecting the metabolism of other compounds. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2,5-dichloro-6-methylpyridine can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions . Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in cell signaling and metabolism. These effects are often dependent on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of 3-Bromo-2,5-dichloro-6-methylpyridine vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at high doses, including damage to specific tissues and organs. Threshold effects are also noted, where a certain concentration is required to elicit a measurable response.
Metabolic Pathways
3-Bromo-2,5-dichloro-6-methylpyridine is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . These interactions can lead to changes in the levels of various metabolites and alterations in metabolic flux. The compound can also affect the activity of other enzymes and cofactors, further influencing metabolic processes.
Transport and Distribution
The transport and distribution of 3-Bromo-2,5-dichloro-6-methylpyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The distribution of this compound is often tissue-specific, with higher concentrations observed in certain organs.
Subcellular Localization
The subcellular localization of 3-Bromo-2,5-dichloro-6-methylpyridine is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization can influence the interactions with other biomolecules and the overall effects on cellular processes.
属性
IUPAC Name |
3-bromo-2,5-dichloro-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c1-3-5(8)2-4(7)6(9)10-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGADSQPTWOGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B1528125.png)






![5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1528134.png)

![Benzyl[3-(difluoromethoxy)propyl]amine](/img/structure/B1528140.png)


